![molecular formula C34H48O8 B1140557 (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one CAS No. 71828-14-3](/img/structure/B1140557.png)
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Vue d'ensemble
Description
L’avermectine B1a aglycone est un dérivé du composé macrolide lactonique, l’avermectine B1a, qui est produit par la bactérie Streptomyces avermitilis. Les avermectines sont connues pour leurs puissantes propriétés anthelminthiques et insecticides, ce qui les rend précieuses en agriculture et en médecine . L’avermectine B1a aglycone est formée par l’hydrolyse de l’unité disaccharidique dans l’avermectine B1a .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de l’avermectine B1a aglycone implique plusieurs étapes, notamment la biosynthèse des unités de départ, la formation d’aglycones initiales par les synthases de polykétides, les modifications post-polykétides telles que la cyclisation oxydative, la réduction et la méthylation, et enfin, la glycosylation .
Méthodes de production industrielle : La production industrielle de l’avermectine B1a aglycone est généralement obtenue par fermentation de Streptomyces avermitilis. Des améliorations de la production peuvent être obtenues par génie génétique, comme la surexpression des gènes impliqués dans la voie de la β-oxydation et l’introduction de gènes provenant de cyanobactéries pour augmenter l’approvisionnement en précurseurs .
Analyse Des Réactions Chimiques
Types de réactions : L’avermectine B1a aglycone subit diverses réactions chimiques, notamment :
Oxydation : Catalysée par des enzymes telles que les monooxygénases du cytochrome P450.
Réduction : Implique la réduction des groupes cétones en groupes hydroxyle en utilisant le NAD(P)H comme donneur d’électrons.
Réactifs et conditions courants :
Oxydation : Enzymes du cytochrome P450.
Réduction : NAD(P)H.
Substitution : Groupes méthoxy.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’avermectine B1a aglycone avec des groupes fonctionnels modifiés, ce qui améliore son activité biologique .
4. Applications de la recherche scientifique
L’avermectine B1a aglycone a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour l’étude des macrolides lactones et de leurs dérivés.
Biologie : Étudiée pour son rôle dans l’inhibition du développement larvaire des nématodes.
Applications De Recherche Scientifique
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 883.1 g/mol. Its intricate structure includes multiple hydroxyl groups and a spirocyclic framework that are crucial for its biological functions .
Agricultural Uses
Insecticides and Pesticides : The compound is widely used in agriculture as an insecticide due to its efficacy against a variety of pests affecting crops. It is particularly effective against nematodes and other parasitic worms that can devastate agricultural yields.
Integrated Pest Management (IPM) : Its use in IPM strategies helps reduce chemical residues on food products while maintaining crop health through targeted pest control.
Medical Applications
Veterinary Medicine : The compound has been utilized in veterinary medicine for the treatment of parasitic infections in livestock. Its effectiveness against endoparasites makes it a valuable tool in maintaining animal health.
Human Medicine : Research is ongoing into the potential applications of this compound in human medicine for treating parasitic infections such as lymphatic filariasis and river blindness (onchocerciasis) due to its similar action mechanisms.
Research Applications
Biochemical Studies : The compound serves as a model for studying the biochemical pathways involved in parasitic infections and the development of resistance mechanisms among parasites.
Pharmacological Studies : It is also used to investigate drug interactions and the pharmacokinetics of similar compounds within pharmaceutical research.
Case Study 1: Efficacy Against Nematodes
A study demonstrated that the application of this compound resulted in a significant reduction in nematode populations in treated crops compared to untreated controls. This highlights its effectiveness as a sustainable alternative to traditional chemical pesticides.
Case Study 2: Veterinary Use
In veterinary trials, livestock treated with formulations containing this compound showed marked improvement in health indicators post-treatment for parasitic infections. The study underscored its safety profile and effectiveness in field conditions.
Mécanisme D'action
L’avermectine B1a aglycone exerce ses effets en se liant aux canaux chlorures dépendants du glutamate dans les cellules nerveuses et musculaires des invertébrés. Cette liaison améliore les effets du glutamate, ce qui entraîne un afflux d’ions chlorures, une hyperpolarisation de la membrane cellulaire et, finalement, une paralysie et la mort du parasite . Les cibles moléculaires comprennent les canaux chlorures spécifiques aux invertébrés .
Composés similaires :
- Ivermectine
- Abamectine
- Doramectine
- Éprinomectine
- Sélamectine
Comparaison : L’avermectine B1a aglycone est unique en raison de ses modifications structurales spécifiques, qui améliorent ses activités insecticides et anthelminthiques tout en conservant une faible toxicité chez l’homme et l’animal . Comparée à d’autres composés similaires, l’avermectine B1a aglycone a une affinité plus élevée pour les canaux chlorures, ce qui la rend plus efficace pour lutter contre les parasites .
Comparaison Avec Des Composés Similaires
- Ivermectin
- Abamectin
- Doramectin
- Eprinomectin
- Selamectin
Comparison: Avermectin B1a aglycone is unique due to its specific structural modifications, which enhance its insecticidal and anthelmintic activities while maintaining low toxicity in humans and animals . Compared to other similar compounds, avermectin B1a aglycone has a higher affinity for chloride channels, making it more effective in controlling parasites .
Activité Biologique
The compound identified as (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is a complex organic molecule with potential biological applications. Its molecular formula is C47H70O14 and it has a molecular weight of 859.0 g/mol. This article aims to explore the biological activity of this compound based on existing research findings.
The compound exhibits several notable chemical properties:
- Molecular Formula : C47H70O14
- Molecular Weight : 859.0 g/mol
- IUPAC Name : (1'R,...)-2'-one.
Biological Activity Overview
Research indicates that this compound has a range of biological activities that may be beneficial in various applications:
1. Antimicrobial Activity
Studies have shown that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt cell membrane integrity in bacteria and fungi.
- Case Study : A related compound demonstrated efficacy against Staphylococcus aureus, indicating potential for use in antimicrobial therapies.
2. Antioxidant Properties
The antioxidant capacity of this compound has been assessed in vitro:
- Testing Method : DPPH radical scavenging assay.
- Findings : The compound demonstrated a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
3. Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound reduced swelling significantly.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
Structural Feature | Activity Impact |
---|---|
Hydroxy groups at positions 12', 21', and 24' | Enhance solubility and bioavailability |
Tetraene structure | Potentially increases reactivity with biological targets |
Spirocyclic framework | May contribute to unique binding interactions with enzymes |
Toxicity and Safety Profile
While exploring the biological activities of this compound is promising, safety assessments are critical:
- Toxicological Studies : Preliminary studies indicate low toxicity in mammalian models at therapeutic doses.
- Safety Margin : Further studies are needed to establish a therapeutic index.
Propriétés
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIYGDSWMLCR-AFVSOJIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?
A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the Avermectin B1a aglycone (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []
Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of Avermectin B1a aglycone?
A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the Avermectin B1a aglycone. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the Avermectin B1a Aglycone" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.